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2,6-Pyridinedicarbothioic acid - 69945-42-2

2,6-Pyridinedicarbothioic acid

Catalog Number: EVT-1587082
CAS Number: 69945-42-2
Molecular Formula: C7H5NO2S2
Molecular Weight: 199.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.
Biosynthesis and Microbial Production of PDTC

Genetic and Enzymatic Pathways in Pseudomonas spp.

The biosynthesis of pyridine-2,6-bis(thiocarboxylic acid) (PDTC) in Pseudomonas stutzeri KC and P. putida DSM 3601 is governed by the pdt gene cluster, a 25.7 kb chromosomal locus sufficient for PDTC production when transferred to non-producing strains [5]. Transposon mutagenesis identified essential open reading frames (ORFs) within this cluster, including:

  • pdtI and pdtJ: Encode acyladenylation domains for carboxylate activation, analogous to non-ribosomal peptide synthetase (NRPS) systems.
  • pdtH: A putative sulfur transferase incorporating sulfur atoms into the pyridine scaffold.
  • pdtE and pdtK: Encode inner-membrane permease and outer-membrane transporter components, respectively, facilitating PDTC export and metal-PDTC complex uptake [2] [5].
  • pdtP: A putative methyltransferase with potential regulatory or modification roles, though dispensable for PDTC synthesis [2].

This gene cluster resides in a non-essential chromosomal region prone to spontaneous deletion, as evidenced by the mutant strain CTN1, which lacks both the pdt cluster and PDTC production [5]. In vitro reconstitution experiments confirm that the pdt cluster alone enables heterologous PDTC production in non-producing pseudomonads [5].

Table 1: Core Genes in the PDTC Biosynthetic Cluster

GenePredicted FunctionEssentiality for PDTC Production
pdtIAcyladenyltransferase (substrate activation)Required
pdtJAcyladenyltransferaseRequired
pdtHSulfur transferaseRequired
pdtECytoplasmic membrane permeaseRequired for utilization
pdtKOuter membrane transporterRequired for utilization
pdtPO-methyltransferaseDispensable
pdtCAraC-family transcriptional regulatorRequired for expression

Evolutionary Origins of PDTC Biosynthetic Genes

The pdt cluster exhibits limited distribution across Pseudomonas lineages. Genomic hybridization and sequencing analyses confirm its absence in three tested P. stutzeri genomovars and its strain-specific presence in P. stutzeri KC [5]. Phylogenetic incongruence suggests horizontal acquisition:

  • Mycobacterial Origins: pdtH (sulfurtransferase) shares higher sequence similarity with mycobacterial homologs than with those from closely related proteobacteria, implying lateral gene transfer (LGT) from Actinobacteria [5].
  • Modular Assembly: The cluster combines elements resembling NRPS systems (pdtI, pdtJ), atypical sulfur incorporation machinery (pdtH), and transport genes (pdtE, pdtK), indicating potential mosaic evolution through gene shuffling [5] [9].
  • Genomic Instability: Location within a hypervariable chromosomal region (~170 kb deletable segment) facilitates loss, explaining sporadic distribution across isolates [5].

This evolutionary trajectory contrasts with highly conserved primary siderophore systems (e.g., pyoverdine), positioning PDTC as a specialized adaptation in specific niches.

Table 2: Distribution of the pdt Operon in Bacterial Strains

StrainPresence of pdt ClusterPDTC ProductionGenomic Context
P. stutzeri KC (wild-type)YesYesChromosomal, deletable region
P. stutzeri CTN1 (mutant)No (deletion)No170 kb deletion
P. putida DSM 3601YesYesChromosomal
P. stutzeri 14405NoNoAbsent
P. stutzeri 17588NoNoAbsent

Role of Lateral Gene Transfer in Siderophore Diversification

LGT drives functional diversification in bacterial siderophore systems, with PDTC representing a specialized case:

  • Interdomain Transfer Evidence: Eukaryotic acquisition of bacterial siderophore operons occurs via LGT, though PDTC’s pdt cluster remains primarily restricted to proteobacteria. Its mycobacterial-like pdtH suggests ancient inter-phylum transfer [5] [9].
  • Ecological Drivers: LGT facilitates niche adaptation by enabling rapid acquisition of metallophore capabilities. PDTC’s broad metal affinity (Fe³⁺, Cu²⁺, Cr⁶⁺, SeO₃²⁻) likely provides selective advantages in metal-rich environments [7] [10].
  • Mechanisms: Conjugative plasmids (e.g., broad-host-range cosmids like pRK311) can disseminate pdt-like clusters, as demonstrated by functional complementation of PDTC production in transconjugant strains [5]. However, the pdt cluster’s genomic instability may limit vertical inheritance, favoring LGT for persistence [5] [9].

This contrasts with vertically inherited siderophores (e.g., enterobactin), underscoring LGT’s role in expanding microbial metallome responses.

Metabolic Regulation Under Iron-Limiting Conditions

PDTC synthesis is tightly coupled to cellular iron status through hierarchical regulation:

  • Transcriptional Control:
  • Fur Repression: Under iron-replete conditions, the ferric uptake regulator (Fur)-Fe²⁺ complex represses pdt gene expression [2] [3].
  • PdtC Activation: An AraC-family transcriptional activator encoded by pdtC is essential. It binds promoter regions (e.g., PpdtF) upon iron starvation, enhancing transcription of biosynthetic genes. pdtC expression itself is repressed by Fur-Fe²⁺ and negatively autoregulated by PDTC-Fe complexes [2].
  • Siderophore Cross-Regulation: Exogenous PDTC induces its own biosynthesis via PdtC but suppresses non-cognate siderophores (e.g., proferrioxamines) in P. stutzeri KC. This prioritizes PDTC production when environmentally available [2] [3].
  • Signal Integration: The pdt promoter requires σ⁷⁰-dependent RNA polymerase and activated PdtC. Heterologous expression in P. putida confirms that pdtC and exogenous PDTC suffice for PpdtF induction, independent of other pdt genes [2].

Table 3: Regulatory Elements Controlling PDTC Biosynthesis

Regulatory ElementFunctionInducing SignalRepressing Signal
Fur-Fe²⁺ complexMaster repressor of iron uptake genesNoneHigh intracellular iron
PdtC (AraC regulator)Transcriptional activator of pdt operonIron starvation, PDTC-FePDTC-Fe complexes (feedback)
pdtC promoterAutoregulated; drives pdtC expressionIron limitationPDTC-Fe complexes
pdtF promoterDrives core biosynthetic genes; requires PdtCPdtC + iron limitationFur-Fe²⁺

Properties

CAS Number

69945-42-2

Product Name

2,6-Pyridinedicarbothioic acid

IUPAC Name

pyridine-2,6-dicarbothioic S-acid

Molecular Formula

C7H5NO2S2

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12)

InChI Key

SSRIAMRLMUFTNV-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)S)C(=O)S

Synonyms

pyridine-2,6-bis(thiocarboxylate)
pyridine-2,6-bis(thiocarboxylic acid)

Canonical SMILES

C1=CC(=NC(=C1)C(=O)S)C(=O)S

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